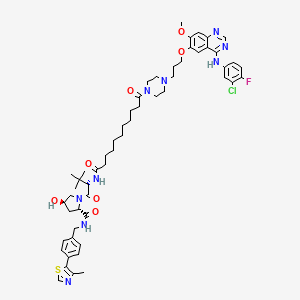
(2S,4R)-1-((S)-2-(11-(4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-11-oxoundecanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MS39 is a potent and selective degrader of the epidermal growth factor receptor (EGFR). It is particularly effective against mutant forms of EGFR, which are often implicated in various cancers, including non-small cell lung cancer (NSCLC). The compound works by reducing the expression of EGFR and its downstream signaling pathways, thereby inhibiting the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS39 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Quinazoline Core: This involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with appropriate amines to form the quinazoline core structure.
Linker Attachment: A linker molecule is attached to the quinazoline core. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Conjugation to VHL Ligand: The final step involves conjugating the quinazoline-linker intermediate to a von Hippel-Lindau (VHL) ligand, which is crucial for the compound’s degrader function.
Industrial Production Methods
Industrial production of MS39 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency across batches.
Chemical Reactions Analysis
Types of Reactions
MS39 primarily undergoes the following types of reactions:
Substitution Reactions: The initial formation of the quinazoline core involves nucleophilic substitution reactions.
Coupling Reactions: The attachment of the linker and VHL ligand involves coupling reactions facilitated by reagents like DCC and NHS.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: DCC, NHS, and solvents like dichloromethane (DCM) are typically employed.
Major Products
The major product of these reactions is the fully synthesized MS39 compound, characterized by its high affinity and selectivity for mutant EGFR.
Scientific Research Applications
MS39 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study protein degradation mechanisms.
Biology: Helps in understanding the role of EGFR in cell signaling and cancer progression.
Medicine: Potential therapeutic agent for treating cancers with EGFR mutations.
Industry: Could be used in the development of targeted cancer therapies.
Mechanism of Action
MS39 exerts its effects by binding to mutant EGFR and recruiting it to the proteasome for degradation. This process involves the following steps:
Binding to EGFR: MS39 binds selectively to mutant forms of EGFR.
Recruitment to Proteasome: The VHL ligand component of MS39 recruits the bound EGFR to the proteasome.
Degradation: The proteasome degrades the EGFR, thereby reducing its expression and downstream signaling.
Comparison with Similar Compounds
MS39 is unique in its high affinity and selectivity for mutant EGFR. Similar compounds include:
Gefitinib: An EGFR inhibitor but not a degrader.
Erlotinib: Another EGFR inhibitor with a different mechanism of action.
Osimertinib: Targets EGFR mutations but does not induce degradation.
MS39 stands out due to its dual function as both an inhibitor and a degrader, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C55H71ClFN9O7S |
|---|---|
Molecular Weight |
1056.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H71ClFN9O7S/c1-36-50(74-35-61-36)38-18-16-37(17-19-38)32-58-53(70)45-29-40(67)33-66(45)54(71)51(55(2,3)4)63-48(68)14-11-9-7-6-8-10-12-15-49(69)65-25-23-64(24-26-65)22-13-27-73-47-30-41-44(31-46(47)72-5)59-34-60-52(41)62-39-20-21-43(57)42(56)28-39/h16-21,28,30-31,34-35,40,45,51,67H,6-15,22-27,29,32-33H2,1-5H3,(H,58,70)(H,63,68)(H,59,60,62)/t40-,45+,51-/m1/s1 |
InChI Key |
HLFLODKZIGYHNR-LTEFSYCBSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


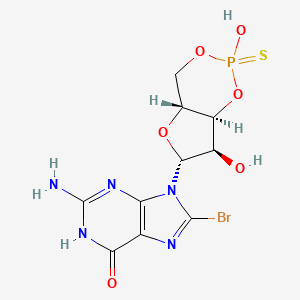
![3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(4,6-dichlorocyclohexa-1,5-dien-1-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10819351.png)
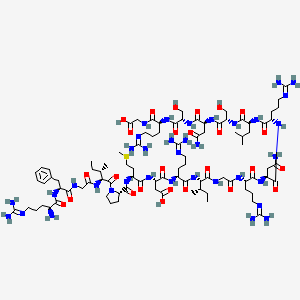
![2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethylsulfanyl]-3~{H}-quinazolin-4-one](/img/structure/B10819367.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine](/img/structure/B10819374.png)
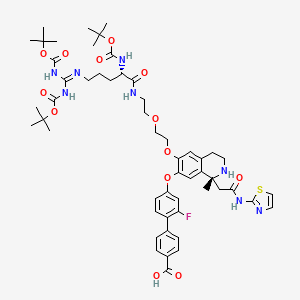
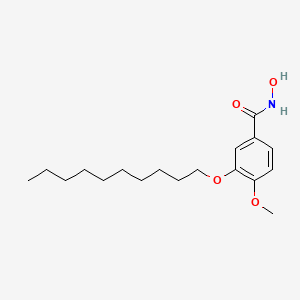
![(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1H-pyrazol-5-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-yl]morpholine](/img/structure/B10819417.png)
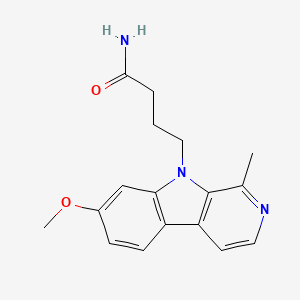
![2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10819429.png)
![4-(5-Carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819431.png)

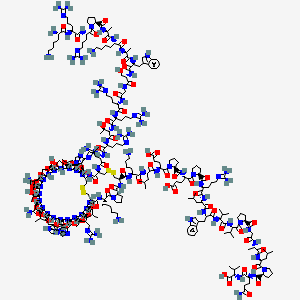
![4-[3-[(5-Chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819447.png)
